![molecular formula C19H21NO2 B1307365 Ethyl 1-benzhydrylazetidine-3-carboxylate CAS No. 887591-82-4](/img/structure/B1307365.png)
Ethyl 1-benzhydrylazetidine-3-carboxylate
Overview
Description
Ethyl 1-benzhydrylazetidine-3-carboxylate is a chemical compound with the molecular formula C19H21NO2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an ethyl ester group, a benzhydryl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidine ring with a benzhydryl halide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl group or the ethyl ester group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzhydryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with different substituents replacing the benzhydryl or ethyl ester groups.
Scientific Research Applications
Synthetic Chemistry Applications
Ethyl 1-benzhydrylazetidine-3-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in diverse chemical reactions.
Synthesis of Functionalized Azetidines
Recent studies highlight the versatility of azetidine derivatives, including this compound, in synthesizing functionalized azetidines. These derivatives are crucial for developing libraries of bioactive compounds, such as bronchodilators and anti-inflammatory agents .
Table 1: Synthetic Pathways Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Hydrogenolysis | Conversion to aminoazetidine derivatives | >90 |
Nucleophilic Substitution | Formation of cyano and thiocyano derivatives | 70-85 |
Hydrolysis | Conversion to azetidine-3-carboxylic acid | 95 |
Pharmacological Applications
This compound has been evaluated for its pharmacological properties, particularly in the context of drug development.
Anticancer Potential
Research indicates that compounds derived from azetidines can modulate estrogen receptors, which are implicated in various cancers such as breast and ovarian cancer. This compound may play a role in developing selective estrogen receptor modulators (SERMs) that could provide therapeutic benefits in hormone-related cancers .
Case Study: Estrogen Receptor Modulation
A study demonstrated that azetidine derivatives could effectively inhibit estrogen receptor activity, suggesting potential applications in breast cancer treatment .
Antimicrobial Activity
Recent findings suggest that azetidine derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Agricultural Applications
The compound also shows promise in agricultural sciences, particularly as a plant growth regulator.
Plant Sterilization
This compound has been investigated for its ability to selectively sterilize male plant parts, which could be beneficial for controlling plant reproduction and improving crop yields .
Table 2: Effects of this compound on Plant Growth
Application Type | Effect Observed | Crop Type |
---|---|---|
Male Sterilization | Reduced seed set | Various crops |
Growth Regulation | Enhanced vegetative growth | Tomatoes |
Disease Resistance | Increased resistance to fungal pathogens | Wheat |
Mechanism of Action
The mechanism of action of Ethyl 1-benzhydrylazetidine-3-carboxylate involves its interaction with specific molecular targets. The benzhydryl group and the azetidine ring are key structural features that enable the compound to bind to certain enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 1-benzhydrylazetidine-3-carboxylate can be compared with other azetidine derivatives and benzhydryl-containing compounds:
Similar Compounds: Ethyl 3-azidoazetidine-3-carboxylate, Benzhydrylazetidine, Ethyl 1-benzhydrylazetidine-2-carboxylate.
Uniqueness: The presence of both the benzhydryl group and the azetidine ring in this compound makes it unique. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.
This compound is a compound of significant interest in various fields of research due to its unique structural features and potential applications. Ongoing studies aim to further elucidate its properties and expand its applications in chemistry, biology, medicine, and industry.
Biological Activity
Ethyl 1-benzhydrylazetidine-3-carboxylate is a compound that belongs to the class of azetidines, which are characterized by a four-membered nitrogen-containing ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzhydrylamine with ethyl azetidine-3-carboxylate derivatives. The process can be optimized through various methods, including the use of different solvents and catalysts to improve yield and purity. Recent advancements in synthetic methodologies have highlighted the importance of azetidines as intermediates in the development of bioactive compounds, particularly in the fields of anti-inflammatory and antibacterial agents .
Pharmacological Properties
This compound exhibits a range of biological activities that make it a candidate for further research in drug development. Key pharmacological properties include:
- Anti-inflammatory Activity : Azetidine derivatives have been reported to exhibit anti-inflammatory effects, potentially useful in treating conditions such as asthma and arthritis .
- Antibacterial Properties : The compound has shown promise as an antibacterial agent, which could be leveraged in developing treatments for bacterial infections .
- Bronchodilating Effects : Research indicates potential applications in respiratory therapies due to its bronchodilating properties .
Case Study 1: Anti-inflammatory Activity
A study conducted by De Kimpe et al. demonstrated that azetidine derivatives, including this compound, exhibited significant anti-inflammatory activity in vitro. The study utilized various assays to evaluate the compound's efficacy against inflammatory markers, showing a reduction in cytokine production by macrophages treated with the compound compared to controls .
Case Study 2: Antibacterial Efficacy
In another study focused on antibacterial properties, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed moderate antibacterial activity, suggesting its potential utility in developing new antibiotics .
Summary of Biological Activities
Properties
IUPAC Name |
ethyl 1-benzhydrylazetidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXVAZZGSMOSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391219 | |
Record name | Ethyl 1-benzhydrylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-82-4 | |
Record name | Ethyl 1-benzhydrylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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